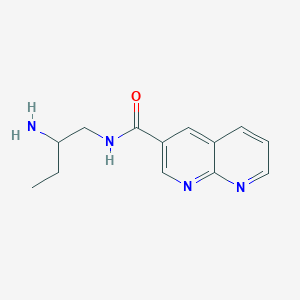

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H16N4O |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-(2-aminobutyl)-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C13H16N4O/c1-2-11(14)8-17-13(18)10-6-9-4-3-5-15-12(9)16-7-10/h3-7,11H,2,8,14H2,1H3,(H,17,18) |

InChI Key |

MXDGDFZAONFARU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC(=O)C1=CN=C2C(=C1)C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-aminopyridine derivatives and carbonyl compounds (e.g., diethyl ethoxymethylene malonate) forms the 1,8-naphthyridine skeleton. For example, 2-aminopyridine reacts with diethyl ethoxymethylene malonate in sulfuric acid to yield ethyl 1,8-naphthyridine-3-carboxylate. Hydrolysis with 10% NaOH produces 1,8-naphthyridine-3-carboxylic acid (Scheme 1).

Key Conditions :

Vilsmeier-Haack Cyclization

Phosphorous oxychloride-mediated cyclization of N-phenylacetamide derivatives generates dibenzo[b,g]naphthyridines, which can be decarboxylated to yield the monocyclic acid. This method is less common due to harsh conditions and lower yields (~50%).

Preparation of N-(2-Aminobutyl)-1,8-Naphthyridine-3-Carboxamide

Direct Amidation of 1,8-Naphthyridine-3-Carboxylic Acid

The carboxylic acid (1 mmol) is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-aminobutylamine (1.2 mmol) in dry tetrahydrofuran (THF) under nitrogen.

Procedure :

-

Add SOCl₂ (2 mmol) to 1,8-naphthyridine-3-carboxylic acid in anhydrous THF.

-

Reflux at 80°C for 2 h.

-

Cool to 0°C, add 2-aminobutylamine dropwise.

-

Stir for 12 h at room temperature.

-

Quench with ice-water and extract with ethyl acetate.

Hydrolysis-Condensation of Ethyl 1,8-Naphthyridine-3-Carboxylate

Ethyl esters are hydrolyzed to the carboxylic acid, followed by amidation (Scheme 2):

Ionic Liquid-Catalyzed One-Pot Synthesis

A green chemistry approach uses basic ionic liquids (e.g., [Bmmim][Im]) to catalyze both Friedländer annulation and amidation:

-

React 2-aminopyridine with ethyl acetoacetate in [Bmmim][Im] at 50°C for 24 h to form ethyl 1,8-naphthyridine-3-carboxylate.

-

Add 2-aminobutylamine directly to the ionic liquid and heat at 80°C for 12 h.

Yield : 88–90%

Benefits : Recyclable catalyst, reduced waste.

Reaction Optimization and Analytical Characterization

Temperature and Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: N-alkylated naphthyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridine derivatives, including N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide, have been extensively studied. These compounds demonstrate effectiveness against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Resistant Strains : Studies have shown that certain derivatives exhibit enhanced activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Comparison with Standard Antibiotics : In comparative studies, some naphthyridine derivatives have outperformed conventional antibiotics like ciprofloxacin and norfloxacin against resistant strains .

Anticancer Properties

This compound has also been investigated for its anticancer potential. The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Research indicates that 1,8-naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression .

- Inhibition of Tumor Growth : Certain derivatives have shown significant tumor growth inhibition in preclinical models, suggesting their potential as chemotherapeutic agents .

Neurological Applications

The neuroprotective effects of 1,8-naphthyridine derivatives are noteworthy. These compounds have been explored for their potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis:

- Mechanisms of Action : The compounds may exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .

- Potential for Drug Development : The ability to cross the blood-brain barrier makes these derivatives promising candidates for further development in neurotherapeutics .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Studies indicate that these compounds can attenuate the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory conditions .

- Applications in Pain Management : Given their analgesic properties, these compounds may be beneficial in managing pain associated with inflammatory diseases .

Other Biological Activities

The versatility of this compound extends to several other biological activities:

- Antiviral Activity : Some studies suggest that naphthyridine derivatives may possess antiviral properties against various viral pathogens .

- Antimalarial and Antiparasitic Effects : Preliminary data indicate potential effectiveness against malaria and other parasitic infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine-3-carboxamide Derivatives

The following analysis compares N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Aromatic/Electron-Withdrawing Groups (e.g., Cl, F): Compounds like 5a3 and 4a9 exhibit high melting points (>300°C and ~205°C, respectively) due to rigid aromatic/halogenated substituents, enhancing crystallinity . Aliphatic Chains (e.g., 2-Aminobutyl): The target compound’s flexible 2-aminobutyl group likely improves solubility compared to halogenated analogues, as seen in aminoethyl-substituted 5n (61% yield, moderate polarity) .

- Spectral Trends: IR spectra consistently show C=O stretches near 1650–1700 cm⁻¹ for the amide and keto groups . Aliphatic NH₂ groups (as in the target compound) would display IR peaks ~3300 cm⁻¹ and NMR signals between δ 1.5–3.5 ppm for the aminobutyl chain.

Key Observations :

- Receptor Selectivity: FG160a’s chloropentyl and cyclohexyl groups confer high CB2 receptor affinity (Ki = 12 nM), whereas the target’s aminobutyl group may modulate selectivity for other targets (e.g., kinases or inflammatory mediators) .

- Anti-Inflammatory Potential: Aminoethyl-substituted 5n reduces LPS-induced cytokine release, suggesting that the target’s aminobutyl chain could enhance anti-inflammatory effects via similar mechanisms .

- Cytotoxicity: Propargyl derivatives (e.g., compound 22 in ) show potent cytotoxicity (IC₅₀ ~10 µM), indicating that aliphatic chains (like aminobutyl) may balance potency and solubility.

Biological Activity

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide is a compound derived from the 1,8-naphthyridine scaffold, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a naphthyridine core substituted with an amino butyl group at the nitrogen position and a carboxamide functional group. The synthesis typically involves the reaction of 1,8-naphthyridine-3-carboxylic acid derivatives with amines, allowing for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain naphthyridine derivatives enhanced the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains . Specifically, compounds like N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed potent antibacterial activity against E. coli and S. aureus, suggesting that this compound may also possess similar properties.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 3-TNB | E. coli, S. aureus | Enhanced antibiotic activity |

| 11a | Multi-drug resistant strains | Significant antimicrobial activity |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored extensively. Compounds within this class have been shown to intercalate with DNA, leading to inhibition of DNA replication and transcription, which is critical in cancer cell proliferation . For example, Voreloxin (a naphthyridine analog) has been noted for its ability to induce apoptosis in cancer cells through topoisomerase II inhibition .

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve disruption of cellular processes via DNA intercalation and subsequent cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound binds between base pairs in DNA, altering its conformation and inhibiting replication .

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes such as topoisomerases or kinases, contributing to its anticancer effects .

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and function has been suggested as a mode of action for antimicrobial derivatives .

In Vivo Studies

In vivo studies using animal models have shown that certain naphthyridine derivatives can significantly reduce tumor size and improve survival rates in treated subjects compared to controls. For instance, one study reported that a derivative exhibited a marked reduction in tumor burden in mice models when administered at specific dosages .

Clinical Relevance

While many studies focus on preclinical findings, there is a growing interest in translating these results into clinical applications. The unique structure of this compound suggests potential for development into novel therapeutic agents targeting resistant microbial strains and various cancers.

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide derivatives?

The synthesis typically involves condensation reactions between 1,8-naphthyridine-3-carboxylic acid derivatives and alkylamine moieties. For example:

- Step 1 : Prepare the 1,8-naphthyridine-3-carbonyl chloride intermediate using POCl₃ as a dehydrating agent .

- Step 2 : React with 2-aminobutylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like DMF or THF.

- Step 3 : Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and confirm structure using ¹H/¹³C NMR, IR, and mass spectrometry .

Yields vary (7–68%) depending on substituent steric effects and reaction optimization .

Q. How should researchers design cytotoxicity assays for evaluating 1,8-naphthyridine-3-carboxamide derivatives?

- Cell Lines : Use MCF-7 (breast cancer), HeLa (cervical cancer), or PC-3 (prostate cancer) for initial screening .

- Assay Protocol :

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.

- Data Interpretation : IC₅₀ values <10 µM indicate significant activity; compare with structure-activity relationships (SAR) to guide optimization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in hydrophobicity (ClogP) and biological activity data?

Discrepancies in ClogP values (e.g., 0.73–4.09 for chlorinated derivatives) may arise from substituent positioning .

- In Silico Approach :

- Experimental Validation :

Q. What strategies confirm selective CB2 receptor binding and immunomodulatory effects of 1,8-naphthyridine-3-carboxamide derivatives?

Q. How can researchers address low yields in the synthesis of 7-substituted 1,8-naphthyridine-3-carboxamides?

- Optimization Strategies :

- Catalysis : Replace POCl₃ with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while improving yields by 15–20% .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine moiety to prevent side reactions .

Q. What SAR trends explain the anti-inflammatory vs. anticancer activity divergence in 1,8-naphthyridine derivatives?

- Anti-Inflammatory Activity : Requires:

- Anticancer Activity : Favors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.